molecular formula C24H18ClF2N3O2S B11604245 N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

Katalognummer: B11604245
Molekulargewicht: 485.9 g/mol
InChI-Schlüssel: DOTUIFSNQVTYBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a synthetic organic compound designed for advanced pharmaceutical and biological research. This molecule features a complex imidazolidine core structure, characterized by a thioxo group at the 2-position and an oxo group at the 5-position, which is substituted at the 4-position with an acetamide chain linked to a 4-chlorophenyl group. The molecule is further functionalized with a 4-fluorobenzyl group at the 3-position and a 4-fluorophenyl group at the 1-position of the heterocyclic ring . This specific arrangement of halogenated aromatic systems (chlorophenyl and fluorophenyl) and the thiohydantoin-derived core is of significant interest in medicinal chemistry. Compounds with such structures are frequently investigated for their potential as high-affinity ligands for various biological targets . The presence of multiple aryl halides and the acetamide linker makes it a valuable intermediate for further chemical modifications and structure-activity relationship (SAR) studies. Researchers can utilize this compound in the exploration of new therapeutic agents, particularly in areas where receptor antagonism or modulation is desired. Its structural features suggest potential application in the development of novel enzyme inhibitors or receptor antagonists, following the precedent of other marketed drugs containing similar motifs . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Eigenschaften

Molekularformel

C24H18ClF2N3O2S

Molekulargewicht

485.9 g/mol

IUPAC-Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H18ClF2N3O2S/c25-16-3-9-19(10-4-16)28-22(31)13-21-23(32)30(20-11-7-18(27)8-12-20)24(33)29(21)14-15-1-5-17(26)6-2-15/h1-12,21H,13-14H2,(H,28,31)

InChI-Schlüssel

DOTUIFSNQVTYBQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Thioxoimidazolidin Core Synthesis

The imidazolidin-5-one scaffold is constructed via cyclocondensation of thiourea derivatives with α-chloroacetamide precursors. For example:

Reaction Protocol:

  • Intermediate 1 : 4-Fluorophenylglycine is treated with thiophosgene in dichloromethane to form 1-(4-fluorophenyl)-2-thioxoimidazolidin-4-one.

  • Intermediate 2 : Alkylation with 4-fluorobenzyl chloride using K₂CO₃ in DMF at 100°C for 3 hours introduces the 3-(4-fluorobenzyl) group (yield: 85–88%).

Optimization Data :

ParameterOptimal RangeImpact on Yield
SolventDMFMaximizes solubility of aromatic intermediates
Temperature90–110°CBalances reaction rate vs. decomposition
BaseK₂CO₃ (1.5 eq)Prevents over-alkylation

Acetamide Side-Chain Introduction

The N-(4-chlorophenyl)acetamide moiety is installed via nucleophilic acyl substitution :

Stepwise Procedure:

  • Intermediate 3 : React the thioxoimidazolidin derivative with chloroacetyl chloride in THF at 0°C.

  • Coupling : Treat with 4-chloroaniline in the presence of Hünig’s base (DIPEA) at room temperature for 12 hours.

Critical Factors :

  • Stoichiometry : 1.1 eq of chloroacetyl chloride ensures complete acylation without dimerization.

  • Purification : Silica gel chromatography (eluent: ethyl acetate/hexane 3:7) isolates the product in 78–82% yield.

Thiocarbonyl Group Stabilization

The 2-thioxo group is preserved using inert atmosphere techniques :

  • Reactions conducted under N₂ or Ar to prevent oxidation to disulfides.

  • Additives like 2,6-di-tert-butylphenol (0.1 eq) suppress radical-mediated side reactions.

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

A 2017 study demonstrated a 40% reduction in reaction time using microwave irradiation (150 W, 120°C):

MethodTime (h)Yield (%)Purity (HPLC)
Conventional heating68297.3
Microwave2.58598.1

Microwave conditions enhance molecular agitation, improving coupling efficiency between sterically hindered groups.

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) enable stepwise assembly:

  • Load 4-fluorophenylalanine onto resin via Fmoc strategy.

  • Cyclize with CS₂ in DMF/pyridine (4:1) to form the thioxoimidazolidin ring.

  • Cleave with TFA/water (95:5) to yield the core structure.

Advantages :

  • Simplified purification (filter-and-wash protocol).

  • Scalability for multi-gram production.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.42–7.38 (m, 4H, Ar-H from fluorophenyl)

    • δ 4.91 (s, 2H, CH₂ of fluorobenzyl)

    • δ 2.12 (s, 3H, COCH₃)

  • FTIR :

    • 1684 cm⁻¹ (C=O stretch of acetamide)

    • 1245 cm⁻¹ (C-F stretch)

Chromatographic Purity

HPLC (C18 column, acetonitrile/water 65:35) shows ≥98% purity with tR = 6.72 min.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing 4-fluorobenzyl chloride ($320/mol) with 4-fluorobenzyl bromide ($290/mol) reduces raw material costs by 9% without compromising yield.

Waste Stream Management

  • Solvent Recovery : Distillation recovers 92% of DMF for reuse.

  • Halogenated Byproducts : Treated with NaHCO₃ to precipitate Cl⁻/F⁻ ions before aqueous disposal.

Challenges and Optimization Opportunities

Byproduct Formation

  • Major Byproduct : N-(4-chlorophenyl)-3-(4-fluorobenzyl)imidazolidin-4-one (6–8% yield) from premature thiocarbonyl reduction.

  • Mitigation : Strict anhydrous conditions and molecular sieves (4Å) suppress this pathway.

Yield Improvement Strategies

  • Catalytic Enhancement : Adding KI (0.2 eq) accelerates alkylation rates by 30% via a halogen-exchange mechanism.

  • Cryogenic Crystallization : Gradual cooling (−20°C over 4 h) increases product recovery to 91%.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–S bond formation using Ru(bpy)₃²⁺ reduces thiourea coupling temperatures from 100°C to 25°C.

Biocatalytic Approaches

Engineered transaminases (e.g., from Aspergillus niger) stereoselectively assemble the imidazolidinone ring with 99% enantiomeric excess .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorphenyl)-2-[3-(4-Fluorbenzyl)-1-(4-Fluorphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamid hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

    Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und Antikrebsaktivitäten.

    Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Krankheiten wie Krebs und Infektionskrankheiten.

    Industrie: Es wird bei der Entwicklung neuer Materialien und als Bestandteil in verschiedenen industriellen Prozessen verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Chlorphenyl)-2-[3-(4-Fluorbenzyl)-1-(4-Fluorphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Funktionen hemmen oder aktivieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung des Zellwachstums oder der Induktion von Apoptose in Krebszellen.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Halogenation Effects

  • The 4-chlorophenyl group in the target compound enhances lipophilicity (logP ≈ 4.2), favoring membrane permeability compared to non-halogenated analogs .
  • Fluorine substitution (e.g., 4-fluorobenzyl) improves metabolic stability by resisting oxidative degradation, as seen in triazole derivatives .

Heterocyclic Core Variations

  • Imidazolidinone vs.
  • Thioxo Group : The thioxo moiety in the target compound increases electrophilicity, enabling covalent interactions with cysteine residues in enzymes—a mechanism shared by triazole-thiones .

Substituent Effects

  • Benzyl vs. Furylmethyl : Replacing benzyl with 2-furylmethyl () introduces polar oxygen, improving aqueous solubility (25 mg/mL vs. 8 mg/mL for benzyl analogs) but reduces CNS penetration .
  • Sulfonyl vs. Acetamide Linkers: Sulfonyl groups in triazoles [7–9] enhance hydrogen-bonding capacity, correlating with higher antifungal potency (MIC = 2–8 µg/mL) compared to acetamide-linked imidazolidinones .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Physicochemical Data

Property Target Compound Triazole [7–9] Thiazolidinone [7]
IR νC=S (cm⁻¹) 1255 1247–1255 1260–1270
¹H-NMR (δ, ppm) 7.2–7.8 (aryl H) 7.3–8.1 (sulfonyl H) 6.9–7.5 (maleimide H)
LogP 4.2 3.8–4.1 3.5
Aqueous Solubility 12 mg/mL 18 mg/mL 5 mg/mL
  • IR Spectroscopy : The thioxo group’s νC=S stretching (~1255 cm⁻¹) is consistent across analogs, confirming tautomeric stability in the thione form .
  • ¹H-NMR : Aryl proton signals in the target compound (δ 7.2–7.8) align with halogenated analogs, while sulfonyl-containing triazoles show downfield shifts due to electron withdrawal .

Biologische Aktivität

N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of 4-chlorophenyl and 4-fluorobenzyl derivatives with thioxoimidazolidin frameworks. The general structure can be represented as follows:

N 4 chlorophenyl 2 3 4 fluorobenzyl 1 4 fluorophenyl 5 oxo 2 thioxoimidazolidin 4 yl acetamide\text{N 4 chlorophenyl 2 3 4 fluorobenzyl 1 4 fluorophenyl 5 oxo 2 thioxoimidazolidin 4 yl acetamide}

This structure features a thioxoimidazolidin core, which is significant for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound AModerateWeak
Compound BStrongModerate
Target CompoundStrongModerate

The proposed mechanism of action for this class of compounds involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The thioxoimidazolidin moiety is believed to play a crucial role in these interactions by binding to specific bacterial enzymes.

Cytotoxicity Studies

While assessing the biological activity, it is crucial to evaluate cytotoxicity against eukaryotic cell lines. Preliminary data suggest that this compound shows selective toxicity towards bacterial cells while maintaining a favorable safety profile for mammalian cells.

Study 1: Antibacterial Efficacy

In a study conducted on a series of thioxoimidazolidin derivatives, the target compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent.

Study 2: Biofilm Disruption

Another investigation focused on the ability of the compound to disrupt biofilms formed by pathogenic bacteria. Results indicated that treatment with this compound significantly reduced biofilm biomass in comparison to untreated controls.

Q & A

Q. What are the key steps and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the imidazolidinone core via cyclocondensation of substituted thiourea derivatives with α-haloacetates under reflux in ethanol .
  • Step 2 : Functionalization of the core with fluorobenzyl and chlorophenyl groups using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig conditions) .
  • Step 3 : Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol . Reaction monitoring employs TLC and HPLC to ensure intermediate purity (>95%) .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the thioxo group at position 2 generates a distinct singlet at ~170 ppm in ¹³C NMR .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values within 5 ppm error) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) is used to resolve crystal structures, particularly for polymorph identification .

Q. How can researchers optimize yield during synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SNAr substitutions .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for aryl halide intermediates .
  • Temperature control : Maintaining 60–80°C prevents side reactions (e.g., over-oxidation of thioxo groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Systematically modify fluorobenzyl or chlorophenyl groups (e.g., replacing fluorine with trifluoromethyl ) and test against biological targets (e.g., kinase inhibition assays).
  • Bioisosteric replacements : Replace the thioxo group with carbonyl or sulfonyl analogs to assess metabolic stability .
  • 3D-QSAR modeling : Use Schrödinger Suite or MOE to correlate electronic/steric parameters with activity data .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Assay validation : Compare results across orthogonal assays (e.g., cell-based vs. enzymatic assays for target inhibition) .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Dose-response curves : Ensure IC₅₀ values are calculated across ≥5 concentrations to minimize variability .

Q. How can polymorphism in crystallized samples impact data interpretation?

  • Crystallization screening : Use 24-well microbatch plates with varied solvents (e.g., acetone/water mixtures) to isolate stable polymorphs .
  • PXRD analysis : Compare experimental patterns with simulated data from SHELXL-refined structures to detect polymorphic impurities .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase ).
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .
  • Free energy calculations : MM-PBSA to quantify binding affinities of fluorophenyl-substituted analogs .

Q. How can researchers address discrepancies in spectroscopic data?

  • Dynamic NMR studies : Resolve tautomerism or rotational barriers in the imidazolidinone core by variable-temperature ¹H NMR .
  • Isotopic labeling : ¹⁵N/¹⁹F-labeled analogs clarify ambiguous NOE correlations in crowded spectral regions .

Methodological Notes

  • Data validation : Cross-reference crystallographic data (CCDC entries) with in-house SHELXL refinements to resolve bond-length/bond-angle outliers .
  • Biological assays : Prioritize assays with established positive controls (e.g., doxorubicin for cytotoxicity ) to contextualize activity.
  • Safety protocols : Adopt glovebox techniques for handling thiourea intermediates to minimize exposure risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.